molecular formula C35H56O12 B1152106 Tenacissoside F CAS No. 928151-78-4

Tenacissoside F

Cat. No.: B1152106
CAS No.: 928151-78-4
InChI Key:
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Description

Tenacissoside F is a natural product found in Marsdenia tenacissima with data available.

Scientific Research Applications

  • Antitumor Activities : Tenacissoside C, closely related to Tenacissoside F, has shown significant antitumor activities. In vitro and in vivo studies revealed its cytotoxicity in K562 cells, inducing cell cycle arrest and apoptosis through the mitochondrial pathway (Ye et al., 2013).

  • Metabolic Profiling : Research on metabolic profiling of tenacissosides H and I, along with tenacigenin B, using UHPLC-ESI-Orbitrap MS/MS revealed hydroxylation as the major metabolic pathway for these compounds in human liver microsomes (Zhao et al., 2016).

  • Pharmacokinetics Study : A study developed an LC-MS/MS approach to simultaneously determine various tenacissosides and related compounds in rat plasma, providing significant information for their clinical application (Li, Pei, & Zhang, 2020).

  • Mechanism of Action in Cancer Therapy : Tenacissoside H demonstrated inhibition of esophageal carcinoma infiltration and proliferation by regulating the PI3K/Akt-NF-κB transduction cascade (Jia et al., 2015).

  • Radiosensitivity and Autophagy in Cancer Cells : Another study indicated that Tenacissoside H enhances the radiosensitivity of hepatocellular carcinoma cells by inducing autophagy and apoptosis through downregulating the PI3K/Akt/mTOR signaling pathway (Lin et al., 2021).

  • Effect on Colon Cancer Cells : Tenacissoside H was also found to induce apoptosis and inhibit migration in colon cancer cells, impacting the GOLPH3 gene and associated signaling pathways (Hong et al., 2020).

  • Content Determination and Quality Control : Various studies have focused on developing HPLC methods for determining the content of tenacissosides in Marsdenia tenacissima, which is crucial for quality control in medical applications (Yang, 2013; Li Xian-rong, 2013; Zhao et al., 2009).

Mechanism of Action

Target of Action

Tenacissoside F is a major active component of Marsdenia tenacissima, a traditional Chinese medicine Related compounds such as tenacissosides i, h, and g have been shown to target p53, jak-1, and hif1α, respectively . These targets play crucial roles in apoptosis, angiogenesis, and immune function .

Mode of Action

For instance, related compounds have been shown to promote apoptosis, inhibit angiogenesis, and improve immune function .

Biochemical Pathways

Related compounds have been found to influence pathways associated with apoptosis, angiogenesis, and immune function . These pathways and their downstream effects contribute to the compound’s pharmacological effects.

Pharmacokinetics

A study on related compounds, tenacissosides g, h, and i, has been conducted . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds could provide insights into the pharmacokinetics of this compound. These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

Related compounds have been shown to have anti-tumor effects . They promote apoptosis, inhibit angiogenesis, and improve immune function . These effects could potentially be shared by this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, Marsdenia tenacissima, the plant from which this compound is derived, is adapted to calcium-rich karst regions . This adaptation could potentially influence the compound’s action.

Properties

IUPAC Name

1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21+,22-,23+,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOHWIVFCMYBJP-HCGZSUPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)O)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the chemical structure of Tenacissoside F and where has it been found?

A1: this compound is a steroidal glycoside isolated from the stem of the plant Marsdenia tenacissima. [] Its structure consists of a C21 steroidal aglycone with a sugar chain attached. The sugar chain is composed of 6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-β-D-oleandropyranose. [] The aglycone portion contains diester groups at the C-11 and C-12 positions. []

Q2: How is this compound detected and quantified in complex mixtures?

A2: While this compound itself was not analyzed in the study, a related compound with a similar steroidal structure, Marsdenoside I (also a C21 steroidal glycoside found in Marsdenia tenacissima), was successfully identified and quantified in rat plasma using a validated LC-MS/MS method. [] This method employed liquid-liquid extraction followed by separation on a C18 column and detection with electrospray ionization in negative ion mode. [] This suggests that similar analytical techniques could be adapted for the detection and quantification of this compound.

Q3: Has this compound shown any potential for biological activity?

A3: While specific biological activity data for this compound is limited in the provided research, its presence in Marsdenia tenacissima extracts, alongside other bioactive steroidal glycosides like Tenacigenoside A and Marsdenoside I, suggests potential therapeutic avenues. [, ] Further research is needed to determine the specific biological activity and potential applications of this compound.

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